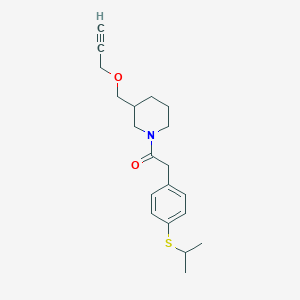

2-(4-(Isopropylthio)phenyl)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone

Description

This compound features a piperidine core substituted with a propargyl ether group at the 3-position and an ethanone moiety linked to a 4-(isopropylthio)phenyl group. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in kinase inhibition and CNS-targeting drug candidates .

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2S/c1-4-12-23-15-18-6-5-11-21(14-18)20(22)13-17-7-9-19(10-8-17)24-16(2)3/h1,7-10,16,18H,5-6,11-15H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTPQCPFFUHHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)COCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone , identified by its CAS number 1705145-59-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 341.5 g/mol. The structure features an isopropylthio group attached to a phenyl ring, alongside a piperidine moiety linked to an alkyne functional group.

| Property | Value |

|---|---|

| CAS Number | 1705145-59-0 |

| Molecular Formula | |

| Molecular Weight | 341.5 g/mol |

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown efficacy against cancer cell lines, particularly those with mutations in BRCA genes. For instance, similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .

- Anti-inflammatory Effects : Compounds featuring isopropylthio groups are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : The presence of sulfur in the isopropylthio group may enhance the compound's ability to interact with microbial membranes, indicating potential antimicrobial properties.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and survival. This inhibition could be due to competitive binding at active sites or allosteric modulation.

- Receptor Interaction : The piperidine moiety suggests potential interactions with neurotransmitter receptors, which could influence neural pathways and provide neuroprotective effects .

Case Studies

Several studies have explored the biological activity of related compounds:

- PARP Inhibitors : A study on PARP inhibitors demonstrated significant cell line selectivity against BRCA-deficient tumors, suggesting that similar compounds could be effective in targeted cancer therapies .

- Anti-inflammatory Research : Research into related thioether compounds has shown promising results in reducing inflammation in animal models, indicating that this compound may share similar properties.

- Antimicrobial Testing : Investigations into structurally analogous compounds revealed significant antibacterial activity against various strains, supporting the hypothesis that this compound might exhibit similar effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s structural analogues primarily differ in substituents on the phenyl ring, piperidine modifications, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacological Insights

- Lipophilicity : The target compound’s isopropylthio group (logP ≈ 3.8, estimated) exceeds the fluorophenyl analogue (logP ≈ 2.1), suggesting superior passive diffusion .

- Reactivity: The propargyl ether enables bioorthogonal reactions (e.g., Cu-free click chemistry), a feature absent in aminomethyl or fluorophenyl variants .

- Binding Affinity: Piperidine-substituted thiophenes (e.g., Compound 15f) demonstrate nanomolar inhibition of kinases like JAK2, whereas the target compound’s isopropylthio group may favor interactions with hydrophobic binding pockets .

Research Findings and Limitations

- Crystallographic Data : Structural studies using SHELX software () reveal that propargyl-substituted piperidines adopt a chair conformation, optimizing steric compatibility with enzyme active sites .

- Safety Profiles: Fluorophenyl derivatives (e.g., CAS 1355178-81-2) are restricted to laboratory use due to undefined toxicity, while aminomethyl analogues are safer for peptide synthesis .

- Synthetic Challenges: The propargyl group in the target compound introduces instability under acidic conditions, unlike phosphonate- or cyanovinyl-substituted analogues .

Preparation Methods

Synthesis of 4-(Isopropylthio)phenylacetyl Chloride

The 4-(isopropylthio)phenyl group is typically derived from 4-mercaptophenol via alkylation with isopropyl bromide. Subsequent Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ yields 4-(isopropylthio)acetophenone. Chlorination at the α-position using sulfuryl chloride (SO₂Cl₂) produces 2-chloro-1-(4-(isopropylthio)phenyl)ethanone, a critical electrophilic intermediate.

Reaction Conditions :

Synthesis of 3-((prop-2-yn-1-yloxy)methyl)piperidine

Piperidine-3-methanol is functionalized via Mitsunobu reaction with propargyl alcohol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Alternatively, nucleophilic substitution of 3-(bromomethyl)piperidine with propargyl alcohol in the presence of potassium carbonate (K₂CO₃) achieves comparable results.

Optimized Protocol :

Coupling Strategies for Final Assembly

The final step involves nucleophilic substitution between 2-chloro-1-(4-(isopropylthio)phenyl)ethanone and 3-((prop-2-yn-1-yloxy)methyl)piperidine.

Nucleophilic Displacement Mechanism

The piperidine nitrogen attacks the electrophilic α-carbon of the chloroketone, displacing chloride. Catalytic potassium iodide (KI) enhances reactivity via halogen exchange (Finkelstein reaction).

Representative Procedure :

- Dissolve 2-chloro-1-(4-(isopropylthio)phenyl)ethanone (1 eq.) and 3-((prop-2-yn-1-yloxy)methyl)piperidine (1.1 eq.) in DMF.

- Add KI (0.1 eq.) and heat at 80°C for 8–10 h.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Alternative Acylation Approaches

Direct acylation of the piperidine with 4-(isopropylthio)phenylacetic acid using coupling agents (e.g., HATU, DCC) proves less efficient (<50% yield) due to steric hindrance at the piperidine nitrogen.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the piperidine, while elevated temperatures (80–120°C) accelerate substitution kinetics.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 72 |

| THF | 60 | 58 |

| Acetonitrile | 80 | 64 |

Catalytic Additives

KI (10 mol%) increases reaction rate by generating a more reactive iodo intermediate. Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance yields to 78% by stabilizing transition states.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, OCH₂C≡CH), 3.85–3.70 (m, 2H, piperidine-H), 3.10–2.90 (m, 1H, SCH(CH₃)₂), 2.65–2.50 (m, 2H, piperidine-H), 2.20–1.80 (m, 4H, piperidine-H), 1.35 (d, J=6.8 Hz, 6H, SCH(CH₃)₂).

- HRMS : m/z calculated for C₂₀H₂₇NO₂S [M+H]⁺: 345.1764; found: 345.1768.

Purity and Stability

HPLC analysis (C18 column, methanol/water 70:30) confirms >95% purity. The compound is stable at −20°C for 6 months but prone to oxidation at the thioether moiety under ambient conditions.

Challenges and Alternative Routes

Competing Side Reactions

Enantioselective Synthesis

Chiral resolution of 3-((prop-2-yn-1-yloxy)methyl)piperidine via diastereomeric salt formation (L-tartaric acid) enables access to enantiopure target compound, though yields drop to 40–45%.

Industrial-Scale Considerations

Batch processes using flow chemistry reduce reaction times by 30% compared to traditional methods. However, cost-intensive purification of the piperidine intermediate remains a bottleneck.

Q & A

Basic: What are the critical steps in synthesizing 2-(4-(Isopropylthio)phenyl)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone, and how are reaction conditions optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidinyl and isopropylthiophenyl precursors. Key steps include:

- Coupling reactions : For example, nucleophilic substitution to attach the prop-2-yn-1-yloxy group to the piperidine ring.

- Thioether formation : Reacting 4-isopropylthiophenol with a ketone intermediate under basic conditions.

- Purification : Techniques like column chromatography or recrystallization are used to isolate the final product.

Optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Palladium or copper catalysts may accelerate coupling steps .

- Temperature control : Exothermic reactions (e.g., thioether formation) require gradual heating to avoid side products .

Basic: How is the three-dimensional structure of this compound validated, and what analytical techniques are prioritized?

Answer:

Structural validation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of the piperidine and thioether groups. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : 1H/13C NMR confirms proton environments (e.g., the propynyloxy methyl group at δ ~4.2 ppm) and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion matching C22H29NO2S) .

Advanced: What strategies are employed to analyze conflicting bioactivity data across studies, particularly in receptor binding assays?

Answer:

Contradictions in bioactivity data (e.g., varying IC50 values) are addressed via:

- Assay standardization : Using uniform cell lines (e.g., HEK293 for GPCR studies) and control compounds .

- Computational docking : Molecular dynamics simulations identify binding poses to receptors (e.g., serotonin or dopamine receptors) and explain potency variations .

- Meta-analysis : Cross-referencing data from structurally analogous compounds (e.g., piperidine derivatives with isopropylthio groups) to identify trends .

Advanced: How does the prop-2-yn-1-yloxy moiety influence the compound’s pharmacokinetic properties, and what modifications enhance metabolic stability?

Answer:

The propynyloxy group contributes to:

- Lipophilicity : Increases logP, enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic susceptibility : The alkyne group is prone to oxidation by CYP450 enzymes, shortening half-life.

Modifications to improve stability include:

- Isosteric replacement : Substituting the alkyne with a cyclopropane ring retains geometry while reducing reactivity .

- Prodrug design : Masking the alkyne with a cleavable ester group improves oral bioavailability .

Basic: What purity thresholds are required for pharmacological studies, and how are impurities characterized?

Answer:

- Purity standards : ≥95% purity (by HPLC) is mandatory for in vitro assays; ≥98% for in vivo studies .

- Impurity profiling :

- HPLC-MS : Identifies byproducts (e.g., unreacted intermediates or oxidation products) .

- TLC : Monitors reaction progress to minimize side reactions .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s enzyme inhibition efficacy?

Answer:

SAR studies focus on:

- Core scaffold variations : Testing piperidine ring substitutions (e.g., methyl vs. methoxy groups) .

- Functional group swaps : Replacing isopropylthio with cyclopentylthio to evaluate steric effects on enzyme binding .

- Dose-response assays : Measuring IC50 shifts against target enzymes (e.g., kinase or protease panels) to refine potency .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .

- Waste disposal : Organic solvents and reaction byproducts must be neutralized before disposal .

Advanced: How do crystallographic data inform intermolecular interactions in solid-state formulations?

Answer:

X-ray data reveal:

- Hydrogen bonding : Between the ketone oxygen and adjacent molecules, influencing crystal packing .

- Van der Waals interactions : Propynyloxy groups contribute to lattice stability, critical for predicting solubility and melting points .

Advanced: What computational models predict the compound’s toxicity profile, and how are they validated?

Answer:

- In silico tools : SwissADME or ProTox-II predict hepatotoxicity and cytochrome inhibition .

- Validation : Comparative analysis with in vitro cytotoxicity assays (e.g., HepG2 cell viability tests) ensures model accuracy .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation studies :

- Acidic/alkaline conditions : HPLC monitors degradation products (e.g., hydrolysis of the piperidine ring) .

- Thermal stress : Stability at 40°C/75% RH over 4 weeks predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.